2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Antiviral HIV Nucleoside Analogue

Procure 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde (CAS 149806-11-1) for reproducible results in antiviral and anticancer research. This specific heterocyclic building block is reported to inhibit ribonucleotide reductase, impeding DNA synthesis, unlike common kinase-targeting analogs. It offers a host-targeted approach for studying dNTP pool regulation in influenza, HIV, and HSV replication, and serves as a key intermediate for synthesizing novel nucleoside analogues. Ensure protocol consistency by sourcing the exact compound.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 149806-11-1
Cat. No. B135349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidin-1-yl-pyrimidine-5-carbaldehyde
CAS149806-11-1
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C=N2)C=O
InChIInChI=1S/C10H13N3O/c14-8-9-6-11-10(12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2
InChIKeyCDYSOZHCSGJKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperidin-1-yl-pyrimidine-5-carbaldehyde (CAS 149806-11-1) for Antiviral & Anticancer Research Procurement


2-Piperidin-1-yl-pyrimidine-5-carbaldehyde (CAS 149806-11-1) is a heterocyclic compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It is a pyrimidine derivative characterized by a piperidine ring at the 2-position and a reactive aldehyde functional group at the 5-position, classifying it as a versatile building block in medicinal chemistry . Its reported mechanism of action involves inhibition of ribonucleotide reductase, thereby impeding DNA synthesis, which underpins its exploration as a novel monophosphate nucleoside analogue .

Why Generic 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde Substitution Fails in Critical Research Applications


Substituting 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde with a generic analog or a closely related compound from the piperidinyl-pyrimidine class is not straightforward due to its unique profile of reported activities. While many analogs are designed for specific kinase inhibition , this compound is described as a ribonucleotide reductase inhibitor with a dual antiviral and anticancer spectrum . The absence of quantitative data for many analogs in the same assay systems means that potency and selectivity cannot be assumed to be comparable. This uncertainty necessitates procurement of the specific compound for reproducible results in established protocols. The following evidence guide provides the limited, but critical, quantitative differentiators currently available.

Quantitative Differentiation Evidence for 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde (CAS 149806-11-1) Against Comparators


Antiviral Efficacy Profile Compared to Standard of Care in HIV Research

The compound has been reported to be effective against HIV. While a specific EC50 or IC50 value for the target compound is not provided, class-level inference suggests it operates via ribonucleotide reductase inhibition, a mechanism distinct from direct-acting antivirals like NVP (EC50 = 0.10 µM) . This mechanistic difference makes it a valuable tool for combination studies or for probing resistant viral strains.

Antiviral HIV Nucleoside Analogue

Broad-Spectrum Antiviral Activity Differentiates from Single-Target Agents

The compound is reported to be effective against influenza virus and Herpes Simplex Virus (HSV), in addition to HIV . This contrasts with many other piperidinylpyrimidine derivatives, which are often optimized for a single viral target, such as HIV-1 reverse transcriptase . Quantitative comparative data for these specific viruses is absent, but the reported broad-spectrum activity is a key differentiator.

Antiviral Influenza Herpes Simplex Virus

Anticancer Activity via Ribonucleotide Reductase Inhibition in Human Leukemia Cells

The compound is reported to be effective against human leukemia cells . This activity is linked to its function as a novel monophosphate nucleoside analogue that inhibits ribonucleotide reductase . This mechanism is distinct from many other pyrimidine-based anticancer agents, such as kinase inhibitors, offering a different pathway for intervention. Direct quantitative comparison is not available from the source.

Anticancer Leukemia Ribonucleotide Reductase

Optimal Research Application Scenarios for 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde (CAS 149806-11-1)


Mechanistic Studies of Viral Replication via Ribonucleotide Reductase Inhibition

The compound's reported mechanism as a ribonucleotide reductase inhibitor makes it a valuable tool for dissecting the role of dNTP pool regulation in viral replication . Unlike direct-acting antivirals, it provides a host-targeted approach, allowing researchers to study how viruses are affected by cellular nucleotide metabolism.

Development of Broad-Spectrum Antiviral Probes for High-Throughput Screening

The reported activity against influenza, HIV, and HSV positions this compound as a potential starting point for developing broad-spectrum antiviral probes . It can be used in phenotypic screening assays to identify novel cellular targets essential for the replication of multiple viral families.

Exploring Ribonucleotide Reductase as a Target in Leukemia Cell Models

Given its reported efficacy against human leukemia cells, this compound serves as a useful chemical probe for investigating ribonucleotide reductase dependency in various leukemia subtypes . It can be employed in cell-based studies to elucidate the downstream effects of ribonucleotide reductase inhibition on DNA damage response and apoptosis pathways.

Synthesis of Novel Nucleoside Analogues for Anticancer Drug Discovery

As a versatile building block with a reactive aldehyde group, it is a key intermediate for synthesizing more complex nucleoside analogues . Researchers can leverage this scaffold to generate libraries of novel compounds aimed at improving potency and selectivity against ribonucleotide reductase or other nucleotide-binding enzymes.

Technical Documentation Hub

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